(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione
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Overview
Description
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that includes a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the phenylhydrazine moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylhydrazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furochromene derivatives, while substitution reactions can introduce various functional groups onto the phenylhydrazine moiety.
Scientific Research Applications
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furochromene core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Chitosan: A biopolymer functionalized with various compounds for use in biodegradable films.
Uniqueness
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its combination of a furochromene core and a phenylhydrazine moiety. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or chitosan.
Properties
Molecular Formula |
C18H12N2O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
9-hydroxy-4-methyl-8-phenyldiazenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H12N2O4/c1-10-9-14(21)24-17-12(10)7-8-13-15(17)16(22)18(23-13)20-19-11-5-3-2-4-6-11/h2-9,22H,1H3 |
InChI Key |
YKQTXPJGVRFRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=CC=C4)O |
Origin of Product |
United States |
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